4-Fluoro-D-isovaline

Description

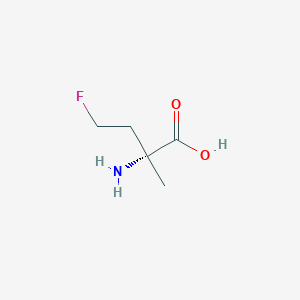

Structure

2D Structure

3D Structure

Properties

CAS No. |

321198-93-0 |

|---|---|

Molecular Formula |

C5H10FNO2 |

Molecular Weight |

135.14 g/mol |

IUPAC Name |

(2R)-2-amino-4-fluoro-2-methylbutanoic acid |

InChI |

InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

NJGXDLBWRBRMJD-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@](CCF)(C(=O)O)N |

Canonical SMILES |

CC(CCF)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro D Isovaline and Analogues

General Principles of Fluorination in Amino Acid Synthesis

The introduction of fluorine into amino acids is a significant strategy in medicinal chemistry, as it can enhance biological activity. researchgate.net There is no single, universal method for fluorinating amino acids; the approach depends on the number and position of fluorine atoms desired. Common strategies include the fluorination of side chains by converting existing functional groups like hydroxyl or aldehyde groups into fluorine-containing groups. Other methods involve introducing fluorine-containing groups into the amino acid structure or building the amino acid around a fluorine-containing compound.

Stereoselective Synthesis Approaches for D-Isovaline Derivatives

The synthesis of specific stereoisomers of amino acids, such as D-isovaline derivatives, often requires stereoselective methods to control the three-dimensional arrangement of atoms.

Introduction of Fluorine Atom into Isovaline (B112821) Scaffold

Direct fluorination of the isovaline scaffold presents challenges. A common approach involves the use of fluorinated building blocks. For instance, a photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives can be employed to introduce a fluorine atom at the α-position of amino acids. nih.gov This method allows for the introduction of various alkyl groups alongside the fluorine atom. nih.gov Another strategy involves the use of chiral nickel(II) complexes, which facilitate the asymmetric synthesis of various non-canonical amino acids, including fluorinated versions. beilstein-journals.org These complexes act as chiral templates, guiding the stereoselective formation of the desired amino acid derivative. beilstein-journals.org

Diastereoselective Alkylation Methods

Diastereoselective alkylation is a key technique for creating specific stereoisomers. This often involves the use of a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct the approach of the incoming alkyl group. One established method utilizes a chiral oxazolidinone derived from a methylated glycine (B1666218) template. renyi.hu Alkylation at the α-position of this template proceeds with high diastereoselectivity. renyi.hu Another approach employs phase-transfer catalysis with a chiral quaternary ammonium (B1175870) bromide to direct the asymmetric alkylation of a glycinate (B8599266) Schiff base. organic-chemistry.org This method has proven effective for the synthesis of β-branched α-amino acids. organic-chemistry.org Chiral bicyclic N,O-acetal isoserine derivatives have also been used, where alkylation at the α-position occurs diastereoselectively. nih.gov

Fluorination of Hydroxyl Groups

The conversion of a hydroxyl group to a fluorine atom is a common strategy in the synthesis of fluorinated amino acids. Reagents such as sulfur tetrafluoride in liquid hydrogen fluoride (B91410) have been used for the selective fluorination of hydroxy amino acids. acs.org Another approach involves the use of diethylaminosulfur trifluoride (DAST) for the fluorination of hydroxylated precursors. mdpi.com For example, in the synthesis of β,β-difluoro-substituted amino acids, a key step is the difluorination of a secondary alcohol with DAST. mdpi.com Enzymatic methods, such as using threonine aldolase, can also be employed for the synthesis of fluorinated β-hydroxy-α-amino acids. researchgate.net

Synthesis of Related Fluorinated Amino Acid Analogues for Comparative Studies

The synthesis of a variety of fluorinated amino acid analogues is crucial for comparative studies to understand structure-activity relationships. researchgate.netdoi.org These analogues can have fluorine atoms at different positions or in varying numbers. Chiral Ni(II) complexes have been instrumental in synthesizing a broad range of fluorinated derivatives of both canonical and non-canonical amino acids. beilstein-journals.org For example, this method has been used to prepare fluorinated phenylalanine analogues for studying their effect on peptide aggregation. beilstein-journals.org

Other synthetic strategies include:

Aldol reactions using chiral glycine nickel complexes to produce 4-fluorinated β-hydroxy-α-amino acids with good diastereoselectivity.

Enzymatic resolution of racemic fluorinated β-hydroxy-α-amino esters to obtain specific stereoisomers.

Photoredox-catalyzed carbofluorination of dehydroalanine derivatives, which allows for the introduction of diverse alkyl chains along with the fluorine atom. nih.gov

These methods provide access to a library of fluorinated amino acids, enabling detailed investigations into how fluorine substitution impacts peptide and protein properties. doi.org

Isotopic Labeling Strategies for Research

Isotopic labeling is a powerful tool for studying the metabolism, structure, and function of amino acids and proteins. Stable isotopes such as ¹³C, ¹⁵N, and ²H are commonly incorporated. researchgate.net

Several strategies for isotopic labeling exist:

Residue-specific labeling: Involves replacing a particular amino acid with its isotopically labeled counterpart. researchgate.net

Site-specific labeling: A labeled amino acid is incorporated at a specific position in a peptide or protein sequence. researchgate.netsilantes.com This is often achieved through solid-phase peptide synthesis (SPPS), where protected, labeled amino acids are sequentially added to a growing peptide chain. silantes.com

Metabolic labeling: Cells are grown in a medium where a standard amino acid is replaced with its "heavy" isotope-labeled version, leading to the incorporation of the labeled amino acid into newly synthesized proteins. nih.govnih.gov Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique. nih.govnih.gov

For the synthesis of labeled D-isovaline, [¹⁵N]-D-isovaline has been prepared from DL-[α-¹⁵N]-α-aminoisovaleramide through enzymatic resolution. researchgate.net The ¹⁵N isotope is introduced during the Strecker synthesis of the aminoisovaleronitrile precursor. researchgate.net

Stereochemistry and Chiral Behavior in Research Contexts

Enantiomeric Properties of Isovaline (B112821) and its Fluorinated Derivatives

Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids used as building blocks for proteins in terrestrial life. iucr.org Unlike proteinogenic amino acids (with the exception of glycine), isovaline possesses a chiral center at the α-carbon, leading to the existence of two enantiomers: D-isovaline and L-isovaline. A key structural feature is the presence of a methyl group at the α-carbon instead of a hydrogen atom, classifying it as an α,α-dialkyl amino acid. researchgate.netcambridge.org This substitution is fundamental to its chemical behavior.

The fluorination of isovaline, creating derivatives such as 3-fluoro-isovaline or 4-fluoro-isovaline, introduces further stereochemical complexity and alters the molecule's electronic properties. The fluorine atom's high electronegativity can modulate lipophilicity, solubility, and interactions with biological systems. mdpi.com The synthesis of specific enantiomers of fluorinated isovaline requires stringent stereochemical control, often involving chiral resolution techniques like chromatography or enzymatic resolution to achieve high enantiomeric purity. vulcanchem.com

In a biological context, the D-enantiomer of isovaline is found naturally in certain antimicrobial peptides called peptaibols, such as Zervamicin and Antiamoebin. mdpi.com In these structures, D-isovaline helps induce and stabilize helical conformations, which are crucial for their antibiotic function, and increases their resistance to proteolytic degradation. mdpi.com

Racemization Dynamics and Stability Studies

Resistance of Isovaline to Thermal Racemization

A defining characteristic of isovaline is its exceptional resistance to racemization, the process by which an enantiomerically pure sample converts into a mixture of both enantiomers. nasa.gov This stability is a direct consequence of its structure; lacking a hydrogen atom on its asymmetric α-carbon, it cannot undergo racemization through common mechanisms that involve the removal and re-addition of this proton. researchgate.netnasa.gov This inherent resistance to chemical, thermal, and radiogenic racemization means that the initial enantiomeric ratio of isovaline is likely to be preserved over long periods. cambridge.orgpnas.org Studies have confirmed that even when subjected to heating at 150°C for extended periods, isovaline shows no measurable racemization. cambridge.org

Influence of Isovaline Enantiomers on Racemization of Other Amino Acids

While isovaline itself is resistant to racemization, research has shown it can paradoxically accelerate the racemization of other, less stable α-H-amino acids. researchgate.netcambridge.org In experiments simulating a hot volcanic environment, where amino acids were heated to 150°C while intercalated in clay minerals, the presence of either D- or L-isovaline increased the rate of racemization for L-alanine (L-Ala) and L-2-aminobutyric acid (L-Abu). researchgate.netcambridge.org

The proposed mechanism involves intermolecular interactions, possibly through the formation of hydrogen-bonded dimers between isovaline and the other amino acids. researchgate.net The data suggests that the racemization rate of L-alanine increases with higher concentrations of isovaline. cambridge.org Furthermore, the specific enantiomer of isovaline present has a differential effect. For instance, in one study, the final L-enantiomeric excess of L-alanine was lower (meaning more racemization occurred) in the presence of L-isovaline compared to D-isovaline. researchgate.netcreation.com This suggests that interactions between like enantiomers (L-Ala and L-Iva) may promote racemization more strongly than interactions between unlike enantiomers (L-Ala and D-Iva). creation.com

| Amino Acid Mixture | Conditions | Final L-Enantiomeric Excess (ee) of Alanine | Reference |

|---|---|---|---|

| 0.5% L-Ala + 1:1 L-Isovaline | 150°C for 8 weeks in montmorillonite (B579905) clay | 47.6% | cambridge.org |

| 0.5% L-Ala + 3:1 L-Isovaline | 150°C for 8 weeks in montmorillonite clay | 41.8% | cambridge.org |

| 0.5% L-Ala + 5:1 L-Isovaline | 150°C for 8 weeks in montmorillonite clay | 29.9% | cambridge.org |

| 2.0% L-Ala + 1:1 L-Isovaline | 150°C for 8 weeks in montmorillonite clay | 29.9% | researchgate.net |

| 2.0% L-Ala + 1:1 D-Isovaline | 150°C for 8 weeks in montmorillonite clay | 35.0% | researchgate.net |

Chiral Selectivity in Biological Systems

Nature almost exclusively uses the L-enantiomers of the 19 chiral proteinogenic amino acids to build proteins. iucr.orgakjournals.com Isovaline, being a non-biological amino acid, is not part of this standard set. However, its presence in certain natural products demonstrates a form of chiral selectivity. As mentioned, D-isovaline is incorporated into peptaibols, where it plays a specific structural and functional role, conferring stability against enzymatic breakdown. mdpi.com

The introduction of fluorine into amino acid structures is a known strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. mdpi.comvulcanchem.com The fluorine atom can restrict conformational freedom, potentially enhancing the stability of peptide secondary structures. vulcanchem.com While specific interactions for 4-Fluoro-D-isovaline are not detailed, the principles of chiral selectivity suggest that its unique stereochemistry and the electronic properties of the fluorine atom would lead to specific, differentiated interactions within a chiral biological environment, such as an enzyme's active site or a receptor binding pocket. akjournals.comrsc.org

Enantiomeric Excess in Extraterrestrial Samples and Implications for Prebiotic Chemistry Research

A significant area of research involving isovaline stems from its discovery in carbonaceous chondrite meteorites, such as the Murchison and Orgueil meteorites. researchgate.netcapes.gov.brcopernicus.org Analyses of these meteorites have consistently revealed a significant enantiomeric excess of the L-form of isovaline, with excesses reported to be as high as 18.5%. pnas.orgresearchgate.nethokudai.ac.jp This is in contrast to most other α-H-amino acids found in the same meteorites, which are typically racemic (having equal amounts of D and L forms). researchgate.netcambridge.org

This extraterrestrial L-isovaline excess is considered strong evidence that a bias toward L-amino acids existed in the early solar system, prior to the origin of life on Earth. capes.gov.br The leading hypothesis for this initial symmetry breaking is the action of ultraviolet circularly polarized light (CPL) in star-forming regions, which could have preferentially destroyed one enantiomer over the other. nih.govacs.org

The remarkable resistance of isovaline to racemization is crucial to this theory, as it would have allowed any initial enantiomeric excess to be preserved during the meteorite's journey through space and subsequent delivery to Earth. pnas.org Research also suggests that this small initial L-excess was likely amplified during periods of aqueous alteration on the meteorite parent bodies. researchgate.netcapes.gov.brhokudai.ac.jp The delivery of meteorites bearing this L-enantiomeric excess of isovaline and other α-dialkyl amino acids could have biased the prebiotic organic inventory on the early Earth, potentially influencing the selection of L-amino acids for life. capes.gov.brcopernicus.orghokudai.ac.jp

| Meteorite | Type | L-Isovaline Excess (L-ee) | Reference |

|---|---|---|---|

| Murchison | CM2 | up to 18.5% | researchgate.nethokudai.ac.jp |

| Orgueil | CI1 | 15.2% ± 4.0% | researchgate.netcapes.gov.br |

| Murray | CM2 | ~3% to 15% | |

| Aguas Zarcas | CM2 | ~10% to 15% | |

| EET 92042 | CR | No significant excess (racemic) | pnas.orgresearchgate.net |

| QUE 99177 | CR | No significant excess (racemic) | pnas.orgresearchgate.net |

Biological Activity and Mechanisms in Research Models

Role as a Scaffold for Investigating Biological Pathways

The unique characteristics of 4-Fluoro-D-isovaline make it an effective scaffold for probing biological pathways. The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics within biological systems. By incorporating this compound into peptides that interact with specific enzymes or receptors, researchers can gain detailed information about binding events and conformational changes.

Impact on Peptide and Protein Structure-Function Relationships

The incorporation of this compound into peptides and proteins has been shown to have a profound impact on their structural integrity and functional capabilities. These modifications are a key area of research in protein engineering and drug design.

Research has demonstrated that the introduction of this compound can enhance the thermal and metabolic stability of peptides and proteins. The strong C-F bond and the electron-withdrawing nature of the fluorine atom can stabilize the local peptide backbone conformation. This stabilization can protect the peptide from proteolytic degradation, thereby increasing its half-life in biological systems. For instance, the strategic placement of fluorinated amino acids in collagen-like peptides has been shown to increase their triple helix stability.

Table 1: Impact of this compound on Peptide Stability

| Peptide/Protein | Observed Effect of this compound Incorporation | Reference |

| Collagen-like peptides | Increased triple helix stability | |

| General Peptides | Enhanced resistance to proteolytic degradation |

This compound has been successfully incorporated into various modified peptides, including peptaibols. Peptaibols are a class of antimicrobial peptides that contain a high proportion of non-standard amino acids. The introduction of fluorinated amino acids like this compound can alter the helical content, membrane-interaction properties, and biological activity of these peptides. This allows for the creation of novel peptaibols with potentially enhanced antimicrobial efficacy or altered target specificity.

Table 2: Examples of Modified Peptides Incorporating this compound

| Modified Peptide Class | Purpose of Incorporation | Potential Outcome | Reference |

| Peptaibols | To alter helical structure and membrane interactions | Enhanced antimicrobial activity |

Modulation of Protein Solubility

Modulation of Biochemical Processes

Beyond its structural impact, this compound serves as a valuable tool for studying and modulating biochemical processes, particularly in the realm of amino acid metabolism.

The study of amino acid metabolism can be advanced by using fluorinated analogues of natural amino acids. While D-amino acids are less common in mammals than their L-counterparts, they do play important roles and their metabolism is of significant interest. The introduction of this compound can be used to probe the substrate specificity of enzymes involved in D-amino acid metabolism. The fluorine atom can act as a reporter group, allowing for the tracking of the metabolic fate of the amino acid. Furthermore, its resistance to certain enzymatic reactions can help in identifying and characterizing the enzymes involved in these pathways.

Regulation of Gene Expression and Cellular Signaling Pathways

Direct research delineating the specific pathways through which this compound regulates gene expression and cellular signaling is not extensively documented in current literature. However, the non-fluorinated parent compound, D-isovaline, is recognized for its involvement in these fundamental cellular processes. guidechem.com Amino acids and their derivatives are known to act as signaling molecules that can influence gene expression through various mechanisms. nih.gov

One of the primary ways amino acids regulate cellular processes is through the activation or inhibition of key protein kinases that control protein synthesis. For instance, amino acid availability is crucial for the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.gov Conversely, the deprivation of essential amino acids can trigger the GCN2 (general control non-derepressing kinase-2) pathway, which leads to a general down-regulation of protein synthesis while simultaneously up-regulating the expression of genes involved in amino acid biosynthesis and transport. nih.gov It is plausible that this compound, as an analog of a natural amino acid, could interact with these or other cellular sensing mechanisms, thereby influencing downstream signaling cascades and altering gene expression profiles. However, specific studies confirming these interactions for the fluorinated compound are required.

Cellular signaling pathways are essential for intercellular communication and govern a wide array of cellular activities, including growth, differentiation, and immune responses. mdbioproducts.com The introduction of a novel amino acid analog could potentially perturb these intricate networks. The structural similarity to native amino acids might allow this compound to be mistakenly incorporated into proteins or to compete for binding sites on receptors and enzymes, thereby modulating their activity and downstream signaling events. nih.gov

Mechanisms of Action in Biological Systems

Membrane-Perturbing Activity

The biological activity of peptides containing D-isovaline is often linked to their ability to interact with and disrupt cellular membranes. D-isovaline is a characteristic component of peptaibols, a class of antibiotic peptides produced by fungi. jmb.or.krresearchgate.net These peptides typically feature a high proportion of hydrophobic, α,α-dialkylated amino acids, which cause them to adopt stable helical conformations. jmb.or.kr

This structural feature is critical to their mechanism of action. The resulting amphipathic helices can insert into phospholipid bilayers of cell membranes. researchgate.net This interaction can lead to the formation of transmembrane channels or pores, a "barrel-stave" mechanism, which disrupts the membrane's integrity and permeability. researchgate.net This loss of barrier function leads to leakage of cellular contents and ultimately cell death, which is the basis for their antimicrobial activity. jmb.or.krresearchgate.net Peptides containing D-isovaline have demonstrated significant membrane-perturbing activity against artificial vesicles, which is believed to be responsible for their antibiotic effects against Gram-positive bacteria and some plant pathogenic fungi. jmb.or.kr The introduction of fluorine, as in this compound, typically increases the hydrophobicity of a molecule, a property that could potentially enhance this membrane-disrupting capability. mdpi.com

Enzyme Inhibition Studies of Fluorinated Amino Acid Analogues

The incorporation of fluorine into amino acid structures is a widely utilized strategy in medicinal chemistry to create potent and selective enzyme inhibitors. mdpi.comgla.ac.uk The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow fluorinated analogs to act as powerful tools for studying and inhibiting enzymatic reactions. nih.gov These analogs can function as mechanism-based inhibitors, also known as "suicide substrates," where the enzyme's own catalytic action on the inhibitor leads to its irreversible inactivation. gla.ac.uknih.gov

A key mechanism involves the fluorinated analog acting as a transition-state analog. For example, α-fluorinated ketones are effective inhibitors of serine proteases. nih.gov The powerful electron-withdrawing effect of the fluorine atoms makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an active site serine residue. nih.govnih.gov This results in the formation of a stable tetrahedral hemiketal complex, which mimics the unstable transition state of normal peptide bond cleavage, thereby inhibiting the enzyme. nih.gov

Research on a series of fluorinated α-keto acid derivatives as inhibitors of the enzyme chymotrypsin (B1334515) illustrates these principles. Studies showed that inhibitory potency generally increased with the number of fluorine atoms. nih.gov Furthermore, attaching a peptide chain to the inhibitor to interact with the enzyme's binding subsites significantly enhanced its potency, demonstrating a rational approach to inhibitor design. nih.gov

| Compound | Inhibitor Structure | Inhibition Constant (Ki, µM) | Inhibition Type |

|---|---|---|---|

| PhCH2CF2COCO2Et | Ethyl 4,4-difluoro-3-oxo-4-phenylbutanoate | 15 | Not specified |

| PhCH2CF2COCO-Ala-Leu-Arg-OMe | Peptide-conjugated difluoro-keto acid | 0.19 | Slow-binding |

| PhCH2CF2COCO-Ala-Leu-Val-OEt | Peptide-conjugated difluoro-keto acid | 3.6 | Slow-binding |

Advanced Analytical Techniques in 4 Fluoro D Isovaline Research

Chromatographic Methods for Chiral Separation and Quantification

Chromatography is a cornerstone in the analysis of 4-Fluoro-D-isovaline, enabling the separation of this compound from complex matrices and the resolution of its chiral forms.

Multi-dimensional High-Performance Liquid Chromatography (HPLC)

Multi-dimensional High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for the highly sensitive and selective analysis of chiral amino acids like isovaline (B112821) in complex samples, such as those from extraterrestrial sources. hitachi-hightech.comresearchgate.netresearchgate.net This approach utilizes multiple columns with different separation mechanisms to resolve analytes that would otherwise co-elute.

In a typical three-dimensional (3D) HPLC system for amino acid analysis, the initial separation is performed on a reversed-phase column. hitachi-hightech.comresearchgate.net This step separates target amino acids based on hydrophobicity from other amino acids and interfering substances. hitachi-hightech.com The fractions containing the target amino acids, as a mixture of D- and L-forms, are then collected and injected into a second-dimension anion-exchange column for further separation. hitachi-hightech.com The final and crucial step for chiral resolution is the separation of enantiomers on a Pirkle-type enantioselective column in the third dimension. researchgate.net

For sensitive detection, amino acids are often derivatized with a fluorescent reagent before HPLC analysis. hitachi-hightech.comresearchgate.netresearchgate.net This pre-column derivatization significantly enhances the detection limits, which is critical when dealing with trace amounts of the analyte. researchgate.net The combination of multi-dimensional separation and fluorescence detection provides a robust method for the accurate quantification of chiral amino acids. hitachi-hightech.com Research has demonstrated that this technique yields high precision, with relative standard deviation (RSD) values typically in the range of 1.33-8.77%, and excellent accuracy, with values between 96.6-106.8%. hitachi-hightech.com

Table 1: Example of a Three-Dimensional HPLC System for Chiral Amino Acid Analysis

| Dimension | Column Type | Separation Principle | Purpose |

| First | Reversed-Phase | Hydrophobicity | Separation of target amino acids from other compounds. hitachi-hightech.com |

| Second | Anion-Exchange | Ionic Interactions | Further separation of target amino acids from interferences. hitachi-hightech.com |

| Third | Pirkle-type Enantioselective | Chiral Recognition | Separation and quantification of D- and L-enantiomers. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool, particularly for volatile and thermally stable compounds. nih.gov However, free amino acids are non-volatile and thermally labile, necessitating chemical derivatization to make them suitable for GC-MS analysis. nih.gov

A common derivatization procedure involves a two-step process. First, the amino acids are converted to their methyl esters. nih.gov This is followed by acylation to form, for example, pentafluoropropionyl (PFP) derivatives. nih.gov These derivatized amino acids are volatile and can be readily separated by the gas chromatograph and detected by the mass spectrometer. nih.gov

The high sensitivity of GC-MS allows for the detection of compounds at very low concentrations. mdpi.com Comprehensive two-dimensional GC-MS (GCxGC-MS) further enhances separation power and sensitivity, making it suitable for analyzing complex mixtures. mdpi.com While GC-MS is a powerful qualitative and quantitative tool, careful method development and the use of internal standards are crucial for accurate quantification. nih.gov The stability of the derivatized analytes is also an important consideration for high-throughput analysis. nih.gov

Derivatization Strategies for Enhanced Detection and Selectivity

Derivatization plays a pivotal role in amino acid analysis by improving chromatographic behavior, enhancing detection sensitivity, and enabling chiral resolution.

Fluorescent Derivatizing Reagents

Fluorescent derivatizing reagents are widely used in HPLC to enhance the detection of amino acids. nih.gov 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a prominent reagent that reacts with the primary or secondary amine group of amino acids to yield highly fluorescent derivatives. hitachi-hightech.comnih.govmedchemexpress.com

The derivatization reaction with NBD-F is typically carried out in a borate (B1201080) buffer at a controlled pH and temperature before the sample is injected into the HPLC system. hitachi-hightech.comnih.gov The resulting NBD-amino acid derivatives can be detected with high sensitivity using a fluorescence detector, with typical excitation and emission wavelengths around 470 nm and 530-540 nm, respectively. hitachi-hightech.comnih.gov This method allows for detection limits in the femtomole range. nih.gov The stability of the NBD-F derivatives is another advantage, contributing to the reliability of the analytical method. medchemexpress.com

Table 2: Common Fluorescent Derivatizing Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Key Features |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Simple derivatization, stable derivatives, high sensitivity. nih.govmedchemexpress.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fast and quantitative reaction, stable derivatives. lcms.cz |

| o-Phthalaldehyde | OPA | Used with chiral thiols for diastereomer formation. fujifilm.com |

Other Chiral Derivatizing Agents

Chiral derivatizing agents (CDAs) are chiral molecules that react with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC on a non-chiral column. wikipedia.org

An example of a CDA used in amino acid analysis is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as a Marfey's reagent analog. researchgate.net When a racemic mixture of an amino acid is reacted with L-FDAA, it forms two diastereomers, L-FDAA-D-amino acid and L-FDAA-L-amino acid, which can then be separated and quantified.

In a different approach, an immunochemical method has been explored for the enantiomeric ratio measurement of isovaline. nih.gov This involved derivatizing L- and D-isovaline with ε-benzyloxycarbonyl-L-lysine-(t-butyl ester)-chloroethylnitrosourea (Z-L-Lys-(OtBu)-CENU) to produce diastereoisomers that could elicit specific antibody responses. nih.gov This strategy highlights the potential for developing highly specific assays for chiral molecules. nih.gov

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and detailed characterization of this compound and its derivatives.

Mass spectrometry (MS), often coupled with a chromatographic separation technique like HPLC or GC, is a primary tool for the identification and quantification of amino acids. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which aids in confirming the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. For instance, in the analysis of isovaline from meteorites, the identity of L-isovaline was confirmed by the identical mass spectra of the sample extract and a pure standard after fragmentation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation. nih.gov While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in the molecule. nih.gov However, for chiral discrimination, the use of chiral derivatizing agents or chiral solvating agents is often necessary, as enantiomers have identical NMR spectra in a non-chiral environment. wikipedia.org

The combination of these advanced analytical techniques provides a comprehensive toolkit for researchers to separate, quantify, and characterize this compound, enabling a deeper understanding of its properties and role in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no specific Nuclear Magnetic Resonance (NMR) spectroscopy data available in the searched literature for this compound. However, the principles of ¹⁹F NMR make it a powerful tool for studying fluorinated molecules. The fluorine nucleus (¹⁹F) has a natural abundance of 100%, a high gyromagnetic ratio, and a wide chemical shift range, which makes it highly sensitive to the local chemical environment. lcms.cznih.gov

For other fluorinated amino acids, ¹⁹F NMR provides significant advantages:

Low Background: The near-total absence of fluorine in most biological systems results in spectra with minimal background interference. nih.govchemistryviews.org

Structural Insight: The large chemical shift dispersion and through-bond scalar coupling (J-coupling) between ¹⁹F and other nuclei (such as ¹H or ¹³C) offer detailed insights into molecular structure and conformation. lcms.cz

Conformational Analysis: As demonstrated with 4,4-difluoroproline, the chemical shift difference between diastereotopic fluorine atoms can serve as a sensitive probe for conformational preferences, such as ring pucker and cis-trans isomerism. chemrxiv.org

In a hypothetical analysis of this compound, one would expect ¹⁹F NMR to provide a distinct signal whose chemical shift and coupling constants would be characteristic of the fluorine atom's position on the isovaline backbone. These parameters would be highly sensitive to the molecule's conformation and its interactions within a larger structure, such as a peptide.

Mass Spectrometry Techniques (MS, LC-MS, ESI-MS/MS)

Specific mass spectrometry (MS) data for this compound are not available in the reviewed literature. The analysis of the non-fluorinated compound, isovaline, is well-documented, often employing Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) for high-sensitivity and high-selectivity quantification. researchgate.net

For the analysis of D-amino acids in complex mixtures, LC-MS/MS is a method of choice. chromatographyonline.com The general workflow involves:

Derivatization: Amino acids are often derivatized to improve chromatographic separation and ionization efficiency. Chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), are used to form diastereomers that can be separated on standard reversed-phase columns. chromatographyonline.comresearchgate.net

Chromatographic Separation: Techniques like two-dimensional or three-dimensional HPLC are used to separate the target analytes from complex matrix components. researchgate.nethitachi-hightech.comnasa.gov The first dimension typically involves a reversed-phase column for purification, followed by an enantioselective column in the subsequent dimensions. researchgate.nethitachi-hightech.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common interface for LC-MS analysis of amino acid derivatives. researchgate.net Tandem mass spectrometry (MS/MS) is used for selective detection by monitoring specific precursor-to-product ion transitions, which enhances specificity and reduces chemical noise. researchgate.net

Were this compound to be analyzed, a similar LC-MS/MS approach would likely be employed. The unique mass of the fluorinated compound would allow for its selective detection. The fragmentation pattern in the MS/MS analysis would be expected to differ from that of standard isovaline due to the presence of the C-F bond, providing structural confirmation.

| Technique | Application in Amino Acid Analysis | Hypothetical Application for this compound |

| LC-MS | Separation and detection of derivatized amino acids from complex mixtures. researchgate.netchromatographyonline.com | Separation from other amino acids and matrix components; quantification. |

| ESI-MS/MS | Sensitive and selective quantification of D-amino acids by monitoring specific ion transitions. researchgate.netcigb.edu.cu | Structural confirmation via unique fragmentation patterns; trace-level detection. |

| GC-MS | Analysis of volatile amino acid derivatives for enantiomeric separation. cambridge.orguni-giessen.de | Chiral separation and quantification after appropriate derivatization to increase volatility. |

Applications in Complex Biological Matrices and Extraterrestrial Samples

There are no documented applications of this compound in complex biological matrices or extraterrestrial samples in the reviewed scientific literature.

Research into complex biological matrices often focuses on quantifying endogenous D-amino acids as potential biomarkers for diseases. researchgate.netchromatographyonline.com For instance, LC-MS/MS methods have been developed to measure D-amino acids in mammalian plasma, urine, and brain tissue. researchgate.netmdpi.com Fluorinated amino acids can be incorporated into proteins in human cells for in-cell NMR studies, taking advantage of the low biological background of ¹⁹F. chemistryviews.org If synthesized and studied, this compound could potentially serve as a metabolic probe or be incorporated into peptides to study their structure and stability in biological environments.

The study of extraterrestrial samples , such as carbonaceous chondrites (e.g., the Murchison meteorite) and asteroid samples (e.g., Ryugu), has focused on the non-fluorinated amino acid isovaline. hitachi-hightech.comnasa.govnih.gov Isovaline is of great interest because it is a non-proteinogenic amino acid found in these samples, sometimes with a significant enantiomeric excess (an abundance of one chiral form over the other), which has implications for the origins of homochirality on Earth. nasa.govnih.gov Highly sensitive techniques like multi-dimensional HPLC with fluorescence detection or mass spectrometry are used to detect and quantify these amino acids in the nanomole per gram range. hitachi-hightech.comnasa.gov

Given the absence of fluorine in naturally occurring amino acids in these samples, the presence of this compound would not be expected. Its use would be confined to laboratory studies as an internal standard or a tool to investigate the behavior of amino acids under simulated extraterrestrial conditions.

Preclinical Research Applications and Model System Studies

Design and Evaluation of Novel Drug Candidates Targeting Metabolic Pathways

The design of new drugs often involves creating molecules that can interact with or inhibit specific metabolic pathways. nih.gov Non-proteinogenic amino acids, such as D-isovaline, are valuable building blocks in this process because their unusual structure can lead to specific biological interactions. chemimpex.com The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter a molecule's properties, including its metabolic stability and binding affinity. nih.gov

The fluorination of D-isovaline to create 4-Fluoro-D-isovaline is a strategic design choice. The fluorine atom's high electronegativity can influence the electronic properties of the amino acid, potentially enhancing its interaction with target enzymes or receptors within a metabolic pathway. Furthermore, the carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation, a crucial attribute for drug candidates. nih.gov Researchers can use compounds like this compound to probe the active sites of enzymes involved in amino acid metabolism or to act as inhibitors. The study of how such modified amino acids are processed by cells provides insights into metabolic pathways that could be targeted for drug development, for instance, in the context of parasitic diseases where metabolic pathways can differ from the host. scielo.br

| Research Focus | Rationale for using this compound | Desired Outcome |

| Enzyme Inhibition | Mimic natural amino acid substrate to bind to enzyme active site. | Modulation of metabolic pathway activity. |

| Metabolic Stability | C-F bond strength resists enzymatic degradation. | Increased bioavailability and prolonged effect of the drug candidate. |

| Target Selectivity | Unique structure provides specificity for target enzymes or receptors. | Reduced off-target effects and improved therapeutic index. |

Use in Protein Engineering for Therapeutic Protein Development

Protein engineering aims to improve the properties of therapeutic proteins, such as antibodies or enzymes, to enhance their efficacy and stability. frontiersin.orguliege.be One powerful strategy is the incorporation of non-canonical amino acids. chemimpex.com The inclusion of a fluorinated amino acid like this compound can bestow unique and desirable characteristics upon a protein. nih.gov

The incorporation of fluorine can stabilize the protein structure through favorable fluorous interactions and by influencing the conformation of the peptide backbone. nih.gov This can lead to proteins with increased thermal and chemical stability, which is highly advantageous for therapeutic applications. The D-configuration of the amino acid would introduce a significant local perturbation in the protein structure, which could be used to engineer specific functionalities or to create proteins resistant to proteases. While the in vivo incorporation of a D-amino acid into proteins via ribosomal synthesis is not a standard process, its inclusion in synthetic therapeutic peptides is a well-established method.

Key Advantages of Using this compound in Protein Engineering:

Resistance to Degradation: The D-amino acid structure is not recognized by many proteases, prolonging the therapeutic's half-life. nih.gov

Structural Modification: Provides a tool to precisely alter protein structure and function.

Investigation of Amino Acid Transport Mechanisms in Model Systems

Understanding how amino acids are transported across cell membranes is crucial for many areas of biology and medicine. Specialized analytical methods are often required to track these molecules. For instance, amino acids can be derivatized with fluorescent tags like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enable their detection in complex biological samples using techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

This compound itself can serve as a valuable tool for studying amino acid transport. As a D-amino acid, it can be used to probe transport systems that are specific for these less common stereoisomers. researchgate.net The presence of the fluorine atom provides a unique marker. For example, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the movement of the fluorinated amino acid across membranes in real-time without the need for a radioactive or bulky fluorescent label. This allows for a non-invasive way to study the kinetics and specificity of amino acid transporters in various model systems, from single cells to whole organisms.

Application as Biochemical Probes in Cellular and Animal Models

Biochemical probes are molecules used to study biological systems. Fluorinated molecules are increasingly used in this capacity. medchemexpress.com The fluorine atom in this compound makes it an excellent probe for ¹⁹F-NMR studies. nih.gov Since fluorine is virtually absent in biological systems, the ¹⁹F-NMR signal is background-free, allowing for the clear detection and characterization of the fluorinated molecule's environment.

When this compound is incorporated into a peptide or interacts with a protein, the ¹⁹F-NMR signal can provide detailed information about:

The local environment of the amino acid.

Conformational changes in the peptide or protein.

Binding events to other molecules.

This makes this compound a powerful probe for studying protein folding, drug-receptor interactions, and enzyme mechanisms in both cellular and animal models, providing insights that are often difficult to obtain with other methods. nih.govbeilstein-journals.org

Role in Peptidomimetic Design and Development

Peptides are promising therapeutic agents, but they are often limited by poor stability and rapid degradation in the body. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. rsc.org A key strategy in peptidomimetic design is the incorporation of modified amino acids to overcome these limitations. upc.eduslideshare.net

D-amino acids, like D-isovaline, are frequently used because they make the resulting peptide resistant to degradation by proteases, which typically recognize only L-amino acids. nih.gov The α,α-disubstituted nature of isovaline (B112821) also introduces conformational constraints, which can lock the peptide into a specific, bioactive shape. The addition of a fluorine atom to D-isovaline enhances its utility in peptidomimetics. Fluorination can improve metabolic stability and modulate the peptide's binding affinity and selectivity for its target. nih.gov Therefore, this compound serves as a highly valuable building block for creating novel peptidomimetic drugs with enhanced stability, potency, and bioavailability. nih.gov

Theoretical and Computational Approaches in 4 Fluoro D Isovaline Research

Molecular Modeling for Ligand Design

Molecular modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is essential in evaluating the potential of 4-Fluoro-D-isovaline as a ligand for biological targets. nih.gov This computational technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of the binding affinity and interaction patterns at the atomic level. nih.govnih.gov

The process begins with high-resolution 3D structures of the target protein, often obtained from crystallographic data, and a 3D model of the ligand, this compound. The fluorine atom in the 4-position is of particular interest, as its high electronegativity can significantly alter the local electronic environment, potentially leading to unique interactions such as halogen bonds or altered hydrogen-bonding capabilities.

Docking algorithms systematically sample a vast number of possible conformations and orientations of the ligand within the receptor's active site. jscimedcentral.com Each generated pose is evaluated using a scoring function, which estimates the binding free energy. jscimedcentral.com These scores help rank potential ligands and prioritize them for synthesis and experimental testing. jscimedcentral.com For this compound, docking studies would focus on how the fluorine atom and the D-configuration influence binding compared to its non-fluorinated or L-enantiomer counterparts. Interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and key amino acid residues in the active site are meticulously analyzed. d-nb.info

Table 1: Key Steps and Tools in Molecular Docking for Ligand Design

| Step | Description | Common Software Tools |

|---|---|---|

| 1. Receptor & Ligand Preparation | Obtaining 3D structures, adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. | AutoDockTools, Maestro, Chimera |

| 2. Binding Site Definition | Identifying the active site or binding pocket on the receptor, typically using a grid-based approach. | AutoDock, GOLD, Glide |

| 3. Conformational Sampling | The algorithm explores different poses (orientations and conformations) of the ligand in the binding site. | AutoDock Vina, FlexX, DOCK |

| 4. Scoring and Analysis | Poses are scored based on estimated binding affinity. Top poses are analyzed for key intermolecular interactions. | Discovery Studio, PyMOL, LigPlot+ |

Computational Studies of Conformational Domains

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For this compound, computational studies are vital for exploring its accessible conformational domains. The presence of a fluorine atom can impose significant conformational restrictions due to steric and electronic effects, influencing how the amino acid behaves when incorporated into a peptide chain.

Quantum mechanics (QM) calculations are employed to determine the relative energies of different staggered and eclipsed rotamers around the molecule's single bonds. qucosa.de These calculations provide a detailed energy landscape, highlighting the most stable, low-energy conformations.

To understand the conformational preferences of this compound within a larger system like a peptide, molecular dynamics (MD) simulations coupled with enhanced sampling techniques like umbrella sampling are used. biorxiv.orgnih.gov These methods allow for the construction of Ramachandran plots, which map the potential of mean force as a function of the backbone dihedral angles (Φ and Ψ). biorxiv.orgnih.gov This analysis reveals the allowed and disallowed regions of conformational space, providing insight into how the fluorinated residue might affect peptide secondary structure (e.g., helices or sheets). acs.org

Table 2: Illustrative Conformational Analysis of this compound Side Chain

| Dihedral Angle (Cα-Cβ-Cγ-F) | Relative Energy (kcal/mol) | Population at 298 K (%) | Description |

|---|---|---|---|

| 60° (gauche+) | 0.2 | 25 | A stable, staggered conformation. |

| 180° (anti) | 0.0 | 50 | The lowest energy, most preferred conformation. |

| -60° (gauche-) | 0.2 | 25 | A stable, staggered conformation, isoenergetic with gauche+. |

Note: Data are illustrative and represent a typical outcome of QM calculations for a fluorinated alkane side chain.

Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic interactions between this compound and its environment, such as water molecules or a protein receptor. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how molecular interactions evolve over time. jpionline.org

A critical prerequisite for accurate MD simulations is a well-validated force field, which is a set of parameters describing the potential energy of the system. fu-berlin.de For a novel molecule like this compound, these parameters, especially for the fluorinated moiety, must be carefully developed. This process often involves high-level QM calculations to derive atomic partial charges and parameters for bond stretching, angle bending, and dihedral rotations. biorxiv.orgacs.org The IPolQ (Implicitly Polarized Charge) method is one such advanced scheme used to generate accurate charges for fluorinated residues for use in simulations. nih.gov

MD simulations can reveal detailed information about:

Hydration Shell: How water molecules organize around the amino acid, influenced by the hydrophobic ethyl group and the polar fluorine and amino/carboxyl groups. fu-berlin.de

Protein-Ligand Stability: The stability of the binding pose predicted by docking can be tested over nanoseconds of simulation time, confirming whether key interactions are maintained. jpionline.orgnih.gov

Hydrogen Bonding: The ability of the fluorine atom to act as a weak hydrogen bond acceptor can be investigated, along with the hydrogen bonding patterns of the amino and carboxyl groups. qucosa.de

Structure-Activity Relationship (SAR) Investigations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. acs.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a systematic way to investigate these relationships. nih.gov

In a QSAR study, a series of related compounds are analyzed to build a mathematical model that correlates their structural or physicochemical properties (descriptors) with their observed activity. For this compound, key descriptors would include:

Electronic Descriptors: The Hammett constant (σ) or calculated atomic charges, which are heavily influenced by the electronegative fluorine atom.

Steric Descriptors: Molecular volume, surface area, or specific atomic radii, which define the shape and size.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity.

By analyzing how variations in these descriptors across a series of analogues correlate with changes in biological activity, a predictive QSAR model can be built. nih.gov For instance, a model might reveal that increasing the electronegativity at the 4-position enhances binding affinity to a specific target. Such models are invaluable for rationally designing new, more potent analogues and for understanding the mechanism of action at a molecular level. acs.org

Table 3: Illustrative SAR Table for 4-Substituted D-Isovaline Analogues

| Analogue | R-Group at Position 4 | Key Descriptor Change | Predicted Activity Change | Rationale |

|---|---|---|---|---|

| 1 (Parent) | -H | Baseline | Baseline | Reference compound. |

| 2 (Target) | -F | High Electronegativity, Small Size | Increase | Potential for favorable electrostatic or halogen bond interactions. |

| 3 | -Cl | High Electronegativity, Larger Size | Variable | Potential steric clashes may offset electronic benefits. |

| 4 | -OH | Hydrogen Bond Donor/Acceptor | Increase/Decrease | Activity depends on whether the active site has a corresponding H-bond partner. |

| 5 | -CH3 | Increased Lipophilicity, Bulk | Decrease | Likely unfavorable steric interactions in a constrained pocket. |

Note: This table is for illustrative purposes to explain the principles of SAR investigation.

Emerging Research Avenues and Future Directions

Integration with Systems Biology Approaches

Systems biology offers a holistic framework for understanding the complex interactions within a biological system. Rather than focusing on a single target, it aims to elucidate how a compound influences entire networks, including metabolic, signaling, and gene regulatory pathways. The integration of 4-Fluoro-D-isovaline into systems biology research, while still in its nascent stages, holds considerable promise.

The study of D-amino acids, long considered absent from higher animals, has revealed their presence and physiological functions in mammals, making them novel biomarkers and therapeutically active substances. researchgate.net A systems-level analysis could elucidate the precise impact of this compound on these D-amino acid-dependent pathways. By employing techniques such as metabolomics and proteomics, researchers could map the global changes in a cell or organism upon exposure to the compound. This approach could uncover previously unknown interactions and off-target effects, providing a comprehensive understanding of its biological footprint. For example, investigating how this compound perturbs the metabolome of bacterial or cancer cells could reveal novel mechanisms of action and identify new therapeutic vulnerabilities.

Advanced Fluorination Strategies for Complex Analogues

The synthesis of fluorinated molecules, particularly complex analogues of natural products, has been revolutionized by modern chemical methods. These strategies are critical for creating a diverse library of this compound derivatives to probe structure-activity relationships and optimize biological activity.

Historically, fluorination required harsh conditions, but recent advancements allow for more precise and milder reactions. nih.gov Advanced strategies applicable to the synthesis of complex this compound analogues include:

Late-Stage C-H Fluorination: Methods utilizing photocatalysis, such as those employing the decatungstate anion, enable the direct fluorination of unactivated C-H bonds. brittonsfu.com This allows for the introduction of fluorine at a late stage in the synthesis, a highly efficient approach for creating analogues of complex molecules like peptides without requiring a complete re-synthesis. brittonsfu.com

Decarboxylative Fluorination: This strategy uses readily available carboxylic acids as precursors to generate alkyl radicals, which are then trapped by a fluorine source. nih.gov Silver-catalyzed methods using reagents like Selectfluor® have proven effective for converting aliphatic carboxylic acids into their corresponding alkyl fluorides. nih.gov

N-F Reagents: A wide array of N-F fluorinating agents (e.g., N-fluorobenzenesulfonimide (NFSI), Selectfluor®) have been developed, offering varying degrees of reactivity and selectivity. brittonsfu.combeilstein-journals.org These reagents are often easier to handle and can be used for the fluorination of a broad range of substrates, including the precursors to amino acids. beilstein-journals.org

These advanced methods are essential for producing novel analogues of this compound with fluorine atoms at different positions or within more complex molecular scaffolds, thereby expanding the chemical space for biological screening.

| Fluorination Strategy | Description | Key Reagents/Catalysts | Significance for Analogue Synthesis |

|---|---|---|---|

| Photocatalytic C-H Fluorination | Directly replaces a hydrogen atom with fluorine on an unactivated carbon-hydrogen bond using light energy. brittonsfu.com | Decatungstate anion, N-Fluorobenzenesulfonimide (NFSI) brittonsfu.com | Enables late-stage fluorination of complex molecules and peptides, improving synthetic efficiency. brittonsfu.com |

| Decarboxylative Fluorination | Converts carboxylic acids into fluorinated compounds by removing a CO2 group and adding a fluorine atom. nih.gov | AgNO3, Selectfluor® nih.gov | Utilizes readily available starting materials for accessing alkyl fluorides. nih.gov |

| Synthesis from Fluorinated Precursors | Builds the final molecule from starting materials that already contain a fluorine atom. mdpi.com | Fluoro-containing carboxylic acids, 2-amino-5-fluorobenzoic acid mdpi.com | A reliable method for incorporating fluorine into specific positions within a heterocyclic system. mdpi.com |

Exploration in Novel Biological Pathways and Targets

The parent compound, D-isovaline, is a non-proteinogenic amino acid found in certain fungal peptides with antibiotic properties. acs.orgjmb.or.kr Specifically, it is a component of peptaibols, a class of antibiotics that form voltage-gated channels in lipid bilayer membranes, leading to antimicrobial activity. jmb.or.kr The introduction of fluorine into this D-isovaline scaffold could modulate these membrane-perturbing properties, potentially leading to the development of more potent or selective antibiotics.

Furthermore, the discovery of D-amino acids in mammals opens up new avenues of research. researchgate.net D-amino acids are now recognized as having distinct biological functions, including roles as neurotransmitters and biomarkers for disease. researchgate.net The fluorination of D-isovaline could enhance its metabolic stability or alter its interaction with receptors and enzymes involved in these novel pathways. For instance, fluorinated amino acids are being investigated for their ability to be incorporated into nonribosomal peptides through engineered biosynthesis, which could lead to new bioactive compounds. nih.gov By using this compound as a chemical probe, researchers could explore its potential effects on neurological processes or its utility as a biomarker for specific pathological conditions.

Contributions to Astrobiology and Origin of Life Research

Perhaps one of the most intriguing areas of research involving isovaline (B112821) is its connection to astrobiology and the origin of life. Isovaline has been identified in carbonaceous chondrite meteorites, such as the Murchison meteorite. astrobiology.com The study of these extraterrestrial molecules provides a unique window into the prebiotic chemistry of the early Solar System.

A key finding is the presence of a significant excess of the left-handed (L) enantiomer of isovaline in these meteorites, with the Murchison meteorite showing up to an 18% excess. astrobiology.com This discovery supports the theory that the building blocks of life, including amino acids, were delivered to early Earth by meteorites and that this extraterrestrial material may have influenced the emergence of homochirality (the preference for L-amino acids in terrestrial proteins). astrobiology.com Isovaline is a particularly robust biomarker for this research because it is extremely rare in terrestrial biology and can preserve its handedness for billions of years, minimizing the risk of contamination from Earth-based life. astrobiology.com

While this compound itself has not been found in meteorites, fluorinated compounds are crucial tools in this field of research. Highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC), are used to detect and quantify the trace amounts of amino acids in meteorite samples. researchgate.net These methods often rely on pre-column derivatization with fluorescent tags to enhance detection. A key reagent used for this purpose is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.netresearchgate.net The derivatization of amino acids like isovaline with NBD-F allows for their highly sensitive and selective analysis. researchgate.net Therefore, fluorinated molecules are instrumental in the very research that investigates the cosmic origins of isovaline and other essential molecules of life.

| Meteorite | Key Finding Related to Isovaline | Significance |

|---|---|---|

| Murchison Meteorite | Contains a variety of extraterrestrial amino acids, including isovaline. astrobiology.com Shows a significant enantiomeric excess of L-isovaline (up to 18%). astrobiology.com | Supports the theory of extraterrestrial delivery of amino acids and a possible cosmic origin for life's "left-handedness". astrobiology.com |

| Antarctic Meteorites | Analysis confirmed the presence of isovaline and other amino acids, which were found to be nearly racemic (equal L and D forms) in some cases. researchgate.net | Provides comparative data to understand the processes that may lead to enantiomeric excesses in different asteroidal parent bodies. researchgate.net |

| Ryugu Asteroid | Samples returned by the Hayabusa2 mission contained various amino acids, including D,L-isovaline. | Confirms the presence of key prebiotic organic molecules on C-type asteroids, reinforcing their role as potential sources for the building blocks of life. |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 4-Fluoro-D-isovaline, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric fluorination or chiral resolution techniques. To optimize enantiomeric purity, systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze outcomes using chiral HPLC or circular dichroism spectroscopy. For reproducibility, document control variables (e.g., inert atmosphere, reagent purity) and validate results with triplicate trials .

- Data Presentation : Tabulate reaction yields, enantiomeric excess (EE%), and retention times in a comparative matrix. Include raw chromatograms in appendices and processed data (mean ± SD) in the main text .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F) for structural confirmation, FTIR for functional group analysis, and mass spectrometry for molecular weight validation. Assign peaks using reference databases (e.g., SciFinder, PubChem) and corroborate with computational simulations (DFT). For trace impurities, use high-resolution MS or GC-MS .

- Quality Control : Include spectral reproducibility data (e.g., signal-to-noise ratios, integration errors) and cross-validate with independent labs .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s biological activity?

- Methodological Answer : Use cell-based assays (e.g., neuronal cultures for neuropharmacology studies) with dose-response curves to determine IC₅₀/EC₅₀ values. Include positive/negative controls (e.g., D-isovaline without fluorination) and assess cytotoxicity via MTT assays. Standardize protocols using guidelines from (e.g., variable control, statistical thresholds) .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for this compound be resolved?

- Methodological Answer : Perform meta-analysis of existing studies, focusing on variables like administration route, species-specific metabolism, and analytical methods (e.g., LC-MS vs. ELISA). Apply sensitivity analysis to identify outlier datasets and conduct in vivo/in vitro correlation (IVIVC) studies to reconcile discrepancies .

- Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .

Q. What experimental designs are optimal for studying this compound’s neuropharmacological effects?

- Methodological Answer : Employ a longitudinal, randomized controlled trial (RCT) design with double-blinding. Define independent variables (e.g., dose, administration frequency) and dependent variables (e.g., neurotransmitter levels, behavioral outcomes). Use ANOVA for multi-group comparisons and power analysis to determine sample size .

- Ethical Compliance : Obtain IRB approval and document informed consent processes, especially for human-derived neural tissue studies .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to simulate binding affinity to receptors (e.g., NMDA or GABA receptors). Validate predictions with experimental mutagenesis and surface plasmon resonance (SPR) assays. Compare results with non-fluorinated analogs to isolate fluorine’s stereoelectronic effects .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets, ensuring de-identification of sensitive biological data .

Q. What ethical and technical challenges arise when sharing clinical trial data involving this compound?

- Methodological Answer : Implement de facto anonymization (e.g., removing patient identifiers, aggregating demographic data) and use controlled-access repositories (e.g., EudraCT). Draft consent forms with explicit data-sharing clauses and consult institutional data protection offices for compliance with GDPR/HIPAA .

- Contingency Planning : Provide alternative data-sharing mechanisms (e.g., synthetic datasets, encrypted transfers) if full openness is unfeasible .

Data Analysis and Presentation Guidelines

- Statistical Rigor : Use error bars (standard deviation) and inferential tests (t-test, ANOVA) for graphs. Report p-values and effect sizes to contextualize significance .

- Raw Data Management : Archive raw spectra, chromatograms, and trial recordings in appendices or supplementary materials. Highlight processed data (e.g., normalized curves, PCA plots) in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.